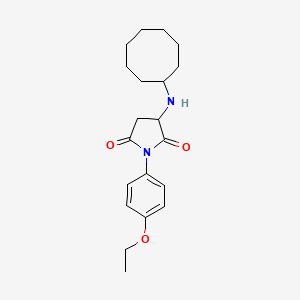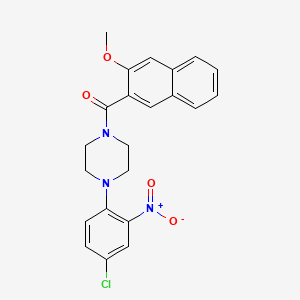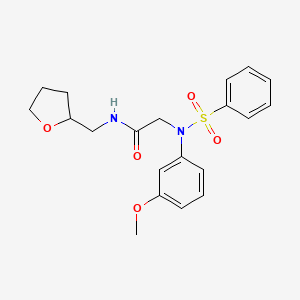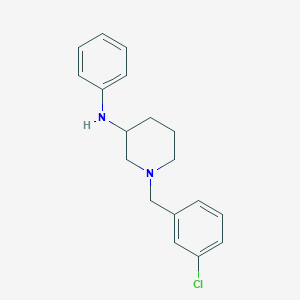![molecular formula C26H34N4O4 B3927430 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione]](/img/structure/B3927430.png)
1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione]
Overview
Description
1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione], also known as MPDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPDPB is a member of the family of pyrrolidinedione compounds, which have been shown to have a variety of biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] is not fully understood. However, it has been shown to interact with DNA and RNA, suggesting that it may have potential applications as a gene therapy agent. 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has also been shown to have antioxidant activity and to protect against oxidative stress. Additionally, 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use in research. 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione]. One area of research could focus on optimizing the synthesis of 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] to improve its yield and solubility. Another area of research could focus on further elucidating the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] and its potential applications as a gene therapy agent. Additionally, more research could be done to explore the potential anticancer and neuroprotective effects of 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione]. Overall, 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] is a promising compound with a wide range of potential applications in scientific research.
Scientific Research Applications
1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has been shown to have a variety of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with drugs. Additionally, 1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione] has been shown to have antitumor activity and has been studied as a potential anticancer agent.
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-[4-[3-(4-methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-17-7-11-27(12-8-17)21-15-23(31)29(25(21)33)19-3-5-20(6-4-19)30-24(32)16-22(26(30)34)28-13-9-18(2)10-14-28/h3-6,17-18,21-22H,7-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAJFNBSJJCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCC(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3927354.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide](/img/structure/B3927357.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3927359.png)
![4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927366.png)
![N~2~-(2,6-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927385.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927400.png)
![11-(3-bromophenyl)-10-butyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927414.png)


![methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate](/img/structure/B3927438.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3927446.png)
![3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927449.png)
